molecular formula C22H16N2 B189489 2,4,6-Triphenylpyrimidine CAS No. 1666-86-0

2,4,6-Triphenylpyrimidine

Cat. No. B189489
CAS RN: 1666-86-0
M. Wt: 308.4 g/mol
InChI Key: SZKWMQWGJPCXOF-UHFFFAOYSA-N
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Description

2,4,6-Triphenylpyrimidine is an aromatic heterocyclic compound . It contains the N, N -dimethylamino group in the para-position of the phenyl ring located at the fourth atom of the diazine ring .


Synthesis Analysis

The synthesis of 2,4,6-Triphenylpyrimidine is based on the initial preparation of chalcone and its subsequent reaction with ammonium acetate and aldehyde . Another method involves the use of commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .


Molecular Structure Analysis

The molecular formula of 2,4,6-Triphenylpyrimidine is C22H16N2 . It contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

The chemical reactions of 2,4,6-Triphenylpyrimidine involve the initial preparation of chalcone and its subsequent reaction with ammonium acetate and aldehyde . Other reactions include the use of hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4,6-Triphenylpyrimidine include thermal, optical, electrochemical, and electrophysical properties . It is thermally stable up to a certain temperature and can be used as a material for the manufacture of light-emitting diodes .

Scientific Research Applications

  • Cyclopalladation of Phenylpyrimidines : 2,4,6-Triphenylpyrimidine undergoes preferential metallation, which could have implications in organometallic chemistry and catalysis (Caygill, Hartshorn, & Steel, 1990).

  • Synthesis and Transformation of Aminophenyl Derivatives : 2,4,6-Triphenylpyrimidine is involved in transformations to produce various derivatives, potentially useful in pharmaceutical and chemical synthesis (Harutyunyan et al., 2020).

  • Reactions with Active Methylene Compounds : The reactions involving 2,4,6-triphenyl-1,3,5-thiadiazin-1-ium salt with active methylene compounds to produce substituted pyrimidines suggests applications in organic synthesis and drug development (Shibuya, 1982).

  • Inhibition of DNA Synthesis in Bacteria : Phenylazopyrimidine derivatives, structurally related to 2,4,6-Triphenylpyrimidine, have shown to inhibit DNA synthesis in bacteria, indicating potential antibiotic properties (Brown & Handschumacher, 1966).

  • Synthesis of Anti-inflammatory Hydroxypyrimidine Derivatives : Derivatives of 2,4,6-Triphenylpyrimidine have been synthesized with potential for anti-inflammatory drug development (Kuvaeva et al., 2022).

  • Topoisomerase Inhibition and Antitumor Activity : Dihydroxylated 2,4,6-triphenyl pyridines, structurally similar to Triphenylpyrimidine, showed potential as anticancer agents due to their topoisomerase inhibitory activity (Karki et al., 2012).

Future Directions

2,4,6-Triphenylpyrimidines are key building blocks to access functional molecules that are used in the design of advanced materials, metal–organic frameworks, supramolecules, reactive chemical intermediates, and drugs . They have been the subject of intensive studies aimed at the practical application of such heterocyclic systems as nonlinear optical materials, sensors, and materials for organic electronics .

properties

IUPAC Name

2,4,6-triphenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)24-22(23-20)19-14-8-3-9-15-19/h1-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKWMQWGJPCXOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360897
Record name 2,4,6-triphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Triphenylpyrimidine

CAS RN

1666-86-0
Record name 2,4,6-Triphenylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1666-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-triphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
120
Citations
DG Slobodinyuk, AI Slobodinyuk… - …, 2022 - Wiley Online Library
2,4,6‐Triphenylpyrimidine derivatives have been synthesized from the corresponding aromatic aldehydes and methyl ketones via a two‐step procedure, which include an aldol‐crotonic …
CK Chan, YH Chung, CC Wang - RSC advances, 2022 - pubs.rsc.org
An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes and …
Number of citations: 4 pubs.rsc.org
RM Dodson, JK Seyler - The Journal of Organic Chemistry, 1951 - ACS Publications
I raised from 37% to 61% by passing dry air throughthe reaction mixture while it was heated under reflux. By the use of two equivalents of benzalacetophenone and omission of the …
Number of citations: 65 pubs.acs.org
J Rodríguez‐Aguilar, M Vidal… - Photochemistry and …, 2018 - Wiley Online Library
Seven new 2,4,6‐triarylpyrimidines were synthesized and their solvatofluorochromism investigated in 12 solvents and in an aqueous micellar solution of reduced Triton X‐100. A …
Number of citations: 20 onlinelibrary.wiley.com
GB Caygill, RM Hartshorn, PJ Steel - Journal of organometallic chemistry, 1990 - Elsevier
Seven phenylpyrimidines have been cyclopalladated with lithium tetrachloropalladate and the products characterised by 1 H and 13 C NMR studies of their acetylacetonate complexes. …
Number of citations: 55 www.sciencedirect.com
K Nakao, H Sasabe, R Komatsu… - Advanced Optical …, 2017 - Wiley Online Library
Although pyrimidine‐based emitters are one of the most promising classes of compounds, a structure–property relationship for an effective molecular design strategy has not yet been …
Number of citations: 75 onlinelibrary.wiley.com
Y Mori, K Maeda, Y Ohashi - Acta Crystallographica Section C …, 1991 - scripts.iucr.org
(IUCr) Structure of 2,4,4,6-tetraphenyl-3,4(1,4)-dihydropyrimidine 2-propanol solvate Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research papers (…
Number of citations: 3 scripts.iucr.org
DG Slobodinyuk, AI Slobodinyuk… - …, 2021 - Wiley Online Library
A number of novel fluorophores have been synthesized containing an electron‐withdrawing pyrimidine core and electron donating N,N‐dimethylaminophenyl, 4‐(9H‐carbazol‐9‐yl)…
DG Slobodinyuk, IV Lunegov, OA Mayorova… - … Science, Series D, 2023 - Springer
New substituted 2,4,6-triphenylpyrimidine containing the N,N-dimethylamino group in the para-position of the phenyl ring located at the fourth atom of the diazine ring has been obtained…
Number of citations: 0 link.springer.com
H Ren, Y Song, R Yu, M Tian, L He - Dyes and Pigments, 2022 - Elsevier
Through-space charge-transfer (TSCT) emitters with high radiative decay rates are very important for their use in electroluminescent devices but have rarely been reported. Here, three …
Number of citations: 7 www.sciencedirect.com

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